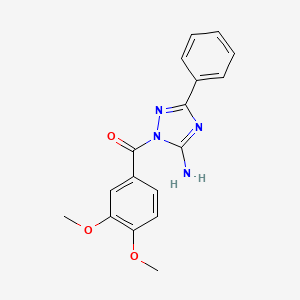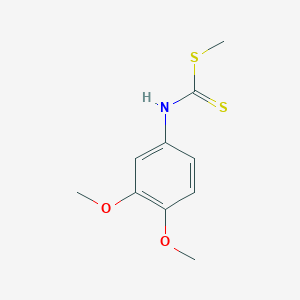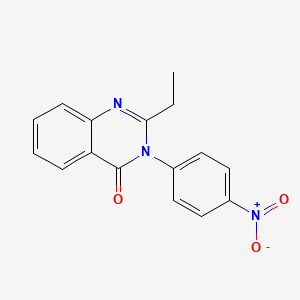
2-(5-bromo-3-cyano-1H-indol-1-yl)-N-isopropylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-bromo-3-cyano-1H-indol-1-yl)-N-isopropylacetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in biochemical and physiological research. This compound is commonly referred to as BRD-7389 and has been studied extensively for its mechanism of action and effects on various biological systems.
作用機序
The mechanism of action of BRD-7389 involves its binding to the bromodomain of BRD4. This binding prevents the interaction of BRD4 with acetylated histones, which are involved in the regulation of gene expression. By inhibiting the activity of BRD4, BRD-7389 can alter the expression of specific genes, leading to changes in cellular function.
Biochemical and Physiological Effects
BRD-7389 has been shown to have a variety of biochemical and physiological effects on different biological systems. In cancer cells, BRD-7389 has been shown to inhibit cell growth and induce cell death. In immune cells, BRD-7389 has been shown to modulate the expression of specific cytokines, leading to changes in immune function. In addition, BRD-7389 has been shown to have anti-inflammatory effects in certain disease models.
実験室実験の利点と制限
The use of BRD-7389 in lab experiments has several advantages. This compound is highly specific for the bromodomain of BRD4, making it a useful tool for studying the role of this protein in different biological systems. In addition, the synthesis of BRD-7389 has been optimized to yield high purity and yield, making it suitable for use in a variety of experiments.
However, there are also limitations to the use of BRD-7389 in lab experiments. This compound has a relatively short half-life, which can make it difficult to maintain a consistent concentration over time. In addition, the effects of BRD-7389 can be cell-type specific, which can make it challenging to interpret results across different biological systems.
将来の方向性
There are several future directions for the study of BRD-7389. One potential area of research is the development of more potent and selective inhibitors of BRD4. Another potential area of research is the study of the effects of BRD-7389 on specific biological pathways, such as those involved in cancer or immune function. Finally, the use of BRD-7389 in combination with other drugs may provide new avenues for the treatment of specific diseases.
合成法
The synthesis of BRD-7389 involves a multi-step process that includes the reaction of 5-bromoindole with cyanogen bromide to produce 5-bromo-3-cyanoindole. This intermediate is then reacted with N-isopropylacetamide to yield the final product, BRD-7389. The synthesis of this compound has been optimized to yield high purity and yield, making it suitable for use in scientific research.
科学的研究の応用
BRD-7389 has been used in a variety of scientific research applications due to its ability to modulate specific biological pathways. This compound has been shown to inhibit the activity of a specific bromodomain protein, BRD4, which is involved in the regulation of gene expression. By inhibiting BRD4, BRD-7389 can alter the expression of specific genes, leading to changes in cellular function.
特性
IUPAC Name |
2-(5-bromo-3-cyanoindol-1-yl)-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN3O/c1-9(2)17-14(19)8-18-7-10(6-16)12-5-11(15)3-4-13(12)18/h3-5,7,9H,8H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRHXFFOTRWOMMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CN1C=C(C2=C1C=CC(=C2)Br)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-bromo-3-cyano-1H-indol-1-yl)-N-isopropylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![dimethyl 5-{[3-(5-methyl-2-furyl)acryloyl]amino}isophthalate](/img/structure/B5694524.png)


![ethyl 4-{[(4-methylbenzyl)thio]acetyl}-1-piperazinecarboxylate](/img/structure/B5694559.png)
![N-(4-methoxyphenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5694571.png)


![1-[(3-ethoxy-4-fluorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5694590.png)


![N-({[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)butanamide](/img/structure/B5694617.png)

![N-{5-methyl-2-[(phenoxyacetyl)amino]phenyl}cyclopropanecarboxamide](/img/structure/B5694629.png)